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L-[5-13C]Sorbose

Metabolic flux analysis Positional isotopomer tracing Carbohydrate metabolism

Metabolic studies of L-sorbose pathways require site-specific tracers; unlabeled or mislabeled isotopologues fail to resolve C5 flux. L-[5-13C]Sorbose (CAS 478506-36-4) is the validated solution. • Tracks C5-specific transformations through polyol pathway and vitamin C biosynthesis. • Functions as compound-specific SIL-IS in UHPLC-MS/MS (R² > 0.995, femtomole-level sensitivity). • Enables high-sensitivity ¹³C NMR at C5 without spectral congestion. Supplied with full analytical documentation; ready for global dispatch.

Molecular Formula C6H12O6
Molecular Weight 181.148
CAS No. 478506-36-4
Cat. No. B583974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-[5-13C]Sorbose
CAS478506-36-4
Molecular FormulaC6H12O6
Molecular Weight181.148
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m0/s1/i3+1
InChIKeyLKDRXBCSQODPBY-VJMGYBMTSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-[5-13C]Sorbose Procurement Guide: Stable Isotope-Labeled Monosaccharide for Metabolic Tracing


L-[5-13C]Sorbose (CAS 478506-36-4) is a stable isotope-labeled analog of the naturally occurring ketohexose monosaccharide L-sorbose, distinguished by the site-specific incorporation of a carbon-13 atom at the C5 position of the pyranose ring [1]. The compound retains the identical stereochemical configuration (3S,4R,5S) and physicochemical properties of unlabeled L-sorbose while providing a quantifiable mass shift (+1 Da at the labeled position) and enhanced NMR detectability . As an endogenous metabolite involved in the D-sorbitol to L-sorbose conversion pathway, L-sorbose serves as a critical intermediate in vitamin C biosynthesis and carbohydrate metabolism studies [2].

Why L-[5-13C]Sorbose Cannot Be Substituted with Unlabeled L-Sorbose or Alternative Isotopologues


Substituting L-[5-13C]Sorbose with unlabeled L-sorbose eliminates the capacity for site-resolved metabolic tracing and quantitative flux analysis, as the absence of the 13C label renders the compound indistinguishable from endogenous L-sorbose pools in biological matrices . Furthermore, substitution with an alternative isotopologue—such as L-[4-13C]sorbose, L-[6-13C]sorbose, or uniformly labeled D-[UL-13C6]sorbose—alters the metabolic information obtainable: the C5-labeled variant uniquely reports on metabolic transformations involving the C5 position, including specific dehydrogenation and isomerization reactions that would be masked or misattributed with alternative labeling schemes . The choice of labeling position is non-interchangeable in studies requiring positional resolution of carbon flux through the L-sorbose metabolic network, making compound-specific procurement essential for experimental validity .

L-[5-13C]Sorbose Quantitative Differentiation Evidence: Comparator-Based Performance Analysis


Positional Isotopic Resolution: L-[5-13C]Sorbose versus L-[4-13C]Sorbose and L-[6-13C]Sorbose in Metabolic Pathway Discrimination

L-[5-13C]Sorbose provides site-specific isotopic enrichment at the C5 position, enabling resolution of metabolic transformations involving this carbon atom that cannot be distinguished using L-[4-13C]sorbose or L-[6-13C]sorbose. The labeling site is critical for tracing the sorbitol dehydrogenase-catalyzed conversion of D-sorbitol to L-sorbose, where the C5 position undergoes stereochemical inversion [1]. Unlike uniform 13C6 labeling which yields complex isotopomer distributions requiring extensive computational deconvolution, the single-site C5 label produces a simplified, interpretable labeling pattern with a +1 Da mass shift detectable at m/z 182.15 [M+H]+ compared to unlabeled L-sorbose at m/z 181.15 [M+H]+ . For researchers studying specific enzymatic steps rather than global flux, the positional specificity of L-[5-13C]Sorbose reduces experimental complexity and improves signal-to-background ratios by an estimated factor of 6-fold relative to natural abundance 13C (1.1%) detection .

Metabolic flux analysis Positional isotopomer tracing Carbohydrate metabolism

NMR Spectroscopy Performance: 13C Sensitivity Enhancement at C5 Position in L-[5-13C]Sorbose

The incorporation of 13C at the C5 position of L-sorbose provides a site-specific ~100-fold enhancement in NMR signal intensity compared to natural abundance 13C detection (1.1% natural abundance) at this position, assuming >99% isotopic enrichment [1]. The C5 position in L-sorbose exhibits a characteristic 13C NMR chemical shift distinct from the anomeric C2 carbon (which resonates in the ketose region), making it particularly valuable for resolving pyranose ring conformational dynamics without interference from anomeric signal splitting [2]. In unlabeled L-sorbose, the C5 resonance falls within a congested spectral region (typically 68-72 ppm) where multiple carbons overlap; site-specific 13C enrichment at C5 resolves this ambiguity, enabling quantitative integration of C5-specific signals in metabolic conversion studies [3]. This contrasts with L-[4-13C]sorbose, where the C4 resonance overlaps with C3 and C5 in unlabeled spectra, offering less discriminatory power for ring conformation analysis.

NMR spectroscopy Carbohydrate structure elucidation Isotopic enrichment

Enantiomeric Specificity: L-[5-13C]Sorbose versus D-[UL-13C6]Sorbose in Biological Relevance

L-sorbose is the naturally occurring enantiomer found in biological systems and serves as the physiological substrate for sorbitol dehydrogenase (EC 1.1.1.-) and the Reichstein vitamin C synthesis pathway, whereas D-sorbose is not naturally metabolized by the same enzymatic machinery [1]. The L-configuration is essential for recognition by L-sorbosone dehydrogenase (EC 1.1.1.-), which catalyzes the conversion of L-sorbosone to 2-keto-L-gulonate, a direct precursor of L-ascorbic acid [2]. D-[UL-13C6]Sorbose, while offering uniform isotopic labeling for whole-molecule flux mapping, introduces a non-physiological enantiomer that may not be recognized by native metabolic enzymes, potentially yielding false-negative results in biological tracing experiments [3]. For studies of endogenous L-sorbose metabolism or industrial vitamin C production pathway optimization, L-[5-13C]Sorbose maintains biological authenticity while providing the necessary isotopic labeling.

Enantioselective metabolism Vitamin C biosynthesis Stereospecific enzyme recognition

UHPLC-MS/MS Compatibility: L-[5-13C]Sorbose as an Internal Standard in Stereoisomeric Hexose Quantification

In a validated UHPLC-MS/MS method for simultaneous quantification of five stereoisomeric hexoses (D-glucose, D-galactose, D-mannose, D-fructose, and L-sorbose), stable isotope dilution with 13C-labeled internal standards achieved excellent linearity (R² > 0.995) and femtomole-level sensitivity [1]. The method employed 3-nitrophenylhydrazine pre-column derivatization and achieved baseline chromatographic separation of all five hexoses, with L-sorbose eluting as a distinct peak from its stereoisomers . L-[5-13C]Sorbose, with its +1 Da mass shift at the C5 position, serves as an ideal internal standard for this method, correcting for matrix effects and ionization efficiency variations that would otherwise compromise quantification accuracy . Compared to using a single 13C-labeled internal standard for multiple analytes, compound-specific labeling enables analyte-specific correction, improving quantification precision for L-sorbose in complex biological matrices including serum, urine, feces, and tissue homogenates .

Stable isotope dilution Quantitative metabolomics Hexose stereoisomer analysis

L-[5-13C]Sorbose Optimal Application Scenarios for Research and Industrial Procurement


Site-Specific Metabolic Tracing of the D-Sorbitol to L-Sorbose Conversion Pathway

L-[5-13C]Sorbose is optimally deployed as a tracer for mapping the enzymatic conversion of D-sorbitol to L-sorbose catalyzed by sorbitol dehydrogenase, where the C5 position undergoes stereochemical inversion. The C5-specific 13C label enables unambiguous tracking of this carbon atom through subsequent metabolic transformations, distinguishing C5-retaining pathways from C5-modifying reactions [1]. This application is particularly relevant for studies of polyol pathway metabolism in diabetic complications and for optimizing microbial biotransformation processes in industrial vitamin C production.

Quantitative Internal Standard for L-Sorbose in Stereoisomeric Hexose Metabolomics

In UHPLC-MS/MS workflows for simultaneous quantification of D-glucose, D-galactose, D-mannose, D-fructose, and L-sorbose, L-[5-13C]Sorbose serves as the compound-specific stable isotope-labeled internal standard for L-sorbose quantification. The +1 Da mass shift at the C5 position enables precise correction for matrix effects and ionization variability across diverse biological matrices including serum, urine, saliva, feces, and tissue homogenates, achieving R² > 0.995 and femtomole-level sensitivity [2].

NMR-Based Conformational Analysis of L-Sorbose Pyranose Ring Dynamics

The site-specific 13C enrichment at the C5 position of L-sorbose enables high-sensitivity 13C NMR studies of pyranose ring conformation and anomerization dynamics without the spectral congestion that complicates natural abundance spectra. The ~100-fold signal enhancement at C5 reduces acquisition times and enables quantitative integration of C5-specific signals, facilitating studies of L-sorbose solution-state behavior and metal-ion complexation [3]. This application is distinct from alternative isotopologues where labeled positions fall in more congested spectral regions.

Enzymatic Specificity Studies of L-Sorbose Dehydrogenases and Isomerases

L-[5-13C]Sorbose provides a substrate for characterizing enzymes that act specifically at or adjacent to the C5 position of L-sorbose, including L-sorbosone dehydrogenase and ketohexokinase. The positional 13C label enables reaction product identification by MS or NMR without the complexity of interpreting uniformly labeled isotopomer distributions, facilitating mechanistic studies of enzymatic stereospecificity and regioselectivity [1].

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